1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane

Description

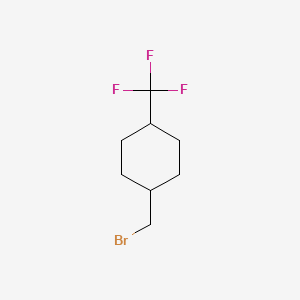

1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane (CAS: 133261-36-6) is a halogenated cyclohexane derivative with the molecular formula C₈H₁₂BrF₃ and a molecular weight of 245.08 g/mol . The compound features a bromomethyl (-CH₂Br) group and a trifluoromethyl (-CF₃) group on opposite positions of a cyclohexane ring. The trifluoromethyl group confers electron-withdrawing properties, enhancing the electrophilicity of the bromomethyl group, which facilitates nucleophilic substitution reactions. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name |

1-(bromomethyl)-4-(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFWEZJQUZTRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858121-96-7 | |

| Record name | 1-(bromomethyl)-4-(trifluoromethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane typically involves the bromination of 4-(trifluoromethyl)cyclohexane. This can be achieved through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the cyclohexane ring, followed by the addition of a bromine atom to the resulting radical intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Major Products Formed

Substitution: Formation of amines, ethers, or thioethers.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane has several applications in scientific research:

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.

Industry: Utilized in the production of agrochemicals and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

1-(Bromomethyl)-4-ethylcyclohexane

- Molecular Formula : C₉H₁₇Br

- Molecular Weight : 205.14 g/mol

- Key Difference : Replaces the -CF₃ group with an ethyl (-CH₂CH₃) group.

- Impact : The ethyl group is electron-donating, reducing the electrophilicity of the bromomethyl group compared to the trifluoromethyl analog. This results in slower reaction kinetics in nucleophilic substitutions. Steric hindrance from the ethyl group may also influence regioselectivity in synthetic applications .

1-(Bromomethyl)-4-(tert-butyl)cyclohexane

- Molecular Formula : C₁₁H₂₁Br

- Molecular Weight : 233.19 g/mol

- Key Difference : Features a bulky tert-butyl (-C(CH₃)₃) group instead of -CF₃.

- This steric effect can alter reaction pathways or necessitate harsher conditions for substitutions .

1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane

- Molecular Formula : C₈H₁₂BrF₃O

- Molecular Weight : 261.08 g/mol

- Key Difference : Substitutes -CF₃ with a trifluoromethoxy (-OCF₃) group.

- Impact : The -OCF₃ group retains electron-withdrawing properties but introduces an oxygen atom, which may participate in hydrogen bonding or alter solubility. This modification could enhance stability in polar solvents compared to the -CF₃ analog .

Aromatic vs. Aliphatic Bromomethyl Analogs

4-(Trifluoromethyl)benzyl Bromide

- Molecular Formula : C₈H₆BrF₃

- Molecular Weight : 239.04 g/mol

- Key Difference : Replaces the cyclohexane ring with a benzene ring.

- However, the absence of a cyclohexane ring reduces conformational flexibility, which might limit utility in stereoselective syntheses. This compound is widely used in cross-coupling reactions and as a precursor for liquid crystals .

Biological Activity

1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane is an organic compound characterized by its unique structural features, including a bromomethyl group and a trifluoromethyl group attached to a cyclohexane ring. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : CHBrF

- Molecular Weight : 245.08 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity and reactivity, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

This compound has been evaluated for its efficacy against various microbial strains. Studies have shown that compounds with similar structural features can exhibit significant antibacterial properties. For instance, modifications in the trifluoromethyl group have been linked to enhanced antimicrobial potency.

Case Study: Antimicrobial Potency

A study explored the effects of different substituents on the antimicrobial activity of related compounds. The introduction of electron-withdrawing groups, such as trifluoromethyl, significantly improved the minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis:

| Compound | MIC (µM) | Notes |

|---|---|---|

| Trifluoromethyl derivative | 0.10 | Enhanced potency |

| Chlorine substituted compound | 0.25 | Moderate potency |

These findings suggest that this compound may also possess similar or enhanced antimicrobial properties due to its structural characteristics.

Anticancer Activity

In addition to its antimicrobial effects, there is emerging evidence regarding the anticancer potential of compounds featuring trifluoromethyl groups. The unique electronic properties imparted by the trifluoromethyl moiety can influence interactions with biological targets, potentially leading to cytotoxic effects against cancer cells.

Research Findings

In vitro studies have indicated that derivatives of related compounds can inhibit cancer cell proliferation:

- Cytotoxicity against MCF-7 Cells : Compounds with trifluoromethyl groups exhibited IC values ranging from 5 µM to 15 µM, indicating moderate to high cytotoxicity.

The mechanism of action is thought to involve disruption of cellular signaling pathways or direct interaction with DNA.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological macromolecules. The trifluoromethyl group is known to participate in halogen bonding, which can enhance binding affinity to target proteins.

Key Interactions

- Hydrogen Bonding : Strong interactions between fluorine atoms and active site residues of enzymes have been observed.

- Halogen Bonding : Contributes to the stability and specificity of ligand-receptor interactions.

Q & A

Q. What are the recommended safety precautions when handling 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves should be inspected for integrity before use and removed without touching the outer surface to avoid contamination .

- Ventilation: Work in a fume hood to prevent inhalation of vapors. Avoid electrostatic discharge by grounding equipment .

- Storage: Keep containers tightly sealed in a cool, dry, well-ventilated area. Store away from ignition sources and incompatible substances (e.g., strong bases or oxidizing agents) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Bromination of Precursors: React 4-(trifluoromethyl)cyclohexanemethanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Control reaction temperature (0–5°C) to minimize side reactions .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity via GC-MS or NMR .

Q. What are the critical parameters to control during storage to prevent degradation?

Methodological Answer:

Q. Which spectroscopic methods confirm the identity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify characteristic peaks for the bromomethyl (-CH₂Br, δ ~3.4 ppm) and trifluoromethyl (-CF₃, δ ~120 ppm in ¹³C) groups .

- 19F NMR: A singlet near δ -60 ppm confirms the trifluoromethyl group .

- Mass Spectrometry: Molecular ion [M]⁺ at m/z 260 (C₈H₁₁BrF₃) with fragmentation patterns matching the cyclohexane backbone .

Advanced Research Questions

Q. How does the steric environment of the cyclohexane ring influence SN2 reactivity of the bromomethyl group?

Methodological Answer:

- Steric Hindrance: The axial position of the bromomethyl group in the chair conformation reduces nucleophilic attack efficiency. Use computational modeling (DFT) to predict transition-state geometries .

- Experimental Validation: Compare reaction rates with non-cyclohexane analogs (e.g., linear alkanes) under identical conditions (solvent: DMF, nucleophile: NaI) .

Q. How can researchers resolve contradictions in reported reaction yields during alkylation studies?

Methodological Answer:

- Variable Optimization: Screen solvents (e.g., THF vs. DMSO) and temperatures (25–80°C) to identify ideal conditions. Polar aprotic solvents enhance electrophilicity of the bromomethyl group .

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .

Q. What strategies mitigate challenges in electrophilic reactivity during complex syntheses?

Methodological Answer:

Q. How does the trifluoromethyl group influence electronic properties compared to non-fluorinated analogs?

Methodological Answer:

- Electron-Withdrawing Effect: The -CF₃ group reduces electron density at the cyclohexane ring, increasing electrophilicity of the bromomethyl group. Measure Hammett substituent constants (σₚ ≈ 0.54) to quantify this effect .

- Comparative Studies: Synthesize analogs with -CH₃ instead of -CF₃ and compare reaction kinetics in nucleophilic substitutions .

Q. What advanced analytical techniques differentiate conformational isomers of this compound?

Methodological Answer:

Q. How can researchers address discrepancies in toxicity data across studies?

Methodological Answer:

- Dose-Response Analysis: Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish LD₅₀ values. Compare results with computational toxicity models (e.g., ECOSAR) .

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., cyclohexanol derivatives) that may contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.